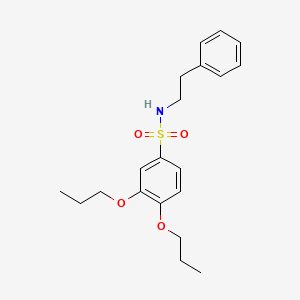![molecular formula C11H10N4O B2734986 Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- CAS No. 696648-69-8](/img/structure/B2734986.png)
Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is a complex organic compound with the molecular formula C11H10N4O and a molecular weight of 214.22 g/mol. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . The indole structure is known for its diverse biological activities and is a common scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-, often involves cyclization reactions. One such method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- can undergo various chemical reactions depending on its functional groups. Common reactions include:
Hydrogenation: Propionitrile can be hydrogenated to form propylamines.
Substitution: The indole moiety can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Often requires electrophiles and a suitable solvent, with reactions occurring under mild to moderate temperatures.
Major Products
Hydrogenation: Produces propylamines.
Substitution: Yields various substituted indole derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activity.
Uniqueness
Propionitrile, 3-[N’-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]- is unique due to its specific functional groups and the combination of the indole moiety with a hydrazino group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
IUPAC Name |
3-[(2-hydroxy-1H-indol-3-yl)diazenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-6-3-7-13-15-10-8-4-1-2-5-9(8)14-11(10)16/h1-2,4-5,14,16H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELRAYCSFAMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)



acetate](/img/structure/B2734911.png)


![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
![3-fluoro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2734920.png)



![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)
